molecular formula C19H14BrN3O5S B4991724 4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide

4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide

Cat. No.: B4991724
M. Wt: 476.3 g/mol
InChI Key: VFTPCHBPQZURLZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, nitro, phenylsulfamoyl, and benzamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by nitration and sulfonation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenylsulfamoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted benzamides.

Scientific Research Applications

4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methyl-2-nitrophenyl)benzamide
  • 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
  • 4-[(4-bromophenyl)ethynyl]pyridine

Uniqueness

4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c20-15-11-10-13(19(24)21-16-8-4-5-9-17(16)23(25)26)12-18(15)29(27,28)22-14-6-2-1-3-7-14/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPCHBPQZURLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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